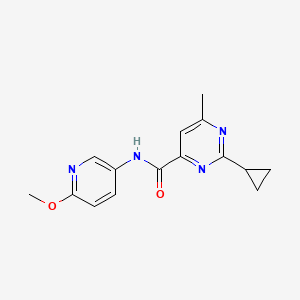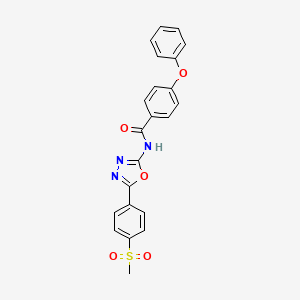![molecular formula C15H21N3O5 B2817132 5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate CAS No. 2206111-88-6](/img/structure/B2817132.png)
5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazolo[1,5-a][1,4]diazepine, which is a bicyclic compound containing a pyrazole ring fused to a diazepine ring . The pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms, and the diazepine ring is a seven-membered ring containing two nitrogen atoms . The compound has various substituents, including a tert-butyl group, an ethyl group, and two carboxylate groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the pyrazolo[1,5-a][1,4]diazepine core and the orientation of the various substituents . The presence of the two carboxylate groups could potentially allow for the formation of hydrogen bonds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the reactivity of the various functional groups present in the molecule . The carboxylate groups could potentially undergo reactions such as esterification or amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall structure of the molecule . For example, the presence of the carboxylate groups could potentially make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed general approaches towards synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, showcasing methods to create ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible precursors. These intermediates undergo further reactions with amines, leading to oxirane ring-opening and direct cyclisation, yielding target compounds. This regioselective strategy exemplifies the compound's role in synthesizing fused heterocyclic compounds, confirmed by spectroscopy and HRMS investigations (Dzedulionytė et al., 2022).
Potential Applications in Imaging
The synthesis of radiolabeled analogues of these compounds, such as [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, has been explored for their high affinity and selectivity towards diazepam-insensitive (DI) benzodiazepine receptors. This particular application demonstrates the compound's relevance in developing potential SPECT imaging agents, utilizing palladium-mediated stannylation for synthesis, highlighting its significance in neuroimaging and receptor mapping (He et al., 1994).
Novel Synthesis Methods
Innovative synthesis methods for new halo-substituted pyrazolo[5,1-c][1,2,4]triazines further demonstrate the compound's utility in chemical synthesis. This involves diazotization of certain precursors with tert-butyl nitrite in the presence of trimethylsilyl halides, leading to the development of novel synthesis pathways for creating structurally diverse molecules (Ivanov et al., 2017).
Future Directions
properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-5-22-13(20)10-9-11-12(19)17(7-6-8-18(11)16-10)14(21)23-15(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJNRDNTRCEUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCN(C(=O)C2=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2817057.png)

![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)
![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)
![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2817063.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)


![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2817071.png)